Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-
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Overview
Description
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used without the need for a base . These methods are advantageous due to their mild reaction conditions and metal-free nature.
Chemical Reactions Analysis
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring nitrogen can be displaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form other heterocyclic structures.
Scientific Research Applications
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also share a fused ring structure but have different nitrogen atom positions and chemical properties.
Imidazopyrazines: Other derivatives of imidazopyrazines have variations in their substituents, leading to different chemical and biological properties.
Properties
CAS No. |
825630-56-6 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-methyl-3-pyridin-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-4-2-3-5-14-9/h2-8H,1H3,(H,13,15) |
InChI Key |
IXRVDRDHPKAWLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=N3 |
Origin of Product |
United States |
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